molecular formula C14H18ClN3 B6157061 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride CAS No. 1082950-16-0

4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride

Cat. No.: B6157061
CAS No.: 1082950-16-0
M. Wt: 263.76 g/mol
InChI Key: UEKMRIMFRALCBN-UHFFFAOYSA-N
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Description

4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride typically involves multiple steps. One common approach is the reaction of 5-phenyl-1H-imidazole-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial and antifungal properties. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the material science industry, this compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The phenyl group enhances the compound's binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • Imidazole

  • Piperidine

  • Phenylpiperidine derivatives

Uniqueness: 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride stands out due to its unique combination of the imidazole and piperidine rings, which provides it with distinct chemical and biological properties compared to its similar compounds.

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Properties

CAS No.

1082950-16-0

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

4-(5-phenyl-1H-imidazol-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C14H17N3.ClH/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2,(H,16,17);1H

InChI Key

UEKMRIMFRALCBN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C3=CC=CC=C3.Cl

Purity

95

Origin of Product

United States

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